Iso-Olomoucine

Description

Properties

IUPAC Name |

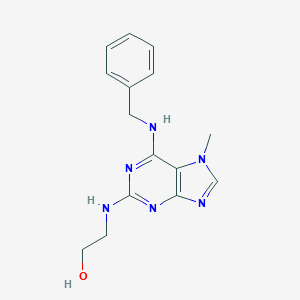

2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKMUDQRKXVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333581 | |

| Record name | Iso-Olomoucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101622-50-8 | |

| Record name | Iso-Olomoucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Contrasting Biological Activities of Olomoucine and Iso-Olomoucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between Olomoucine (B1683950) and its isomer, Iso-Olomoucine. Olomoucine, a purine (B94841) derivative, is a first-generation inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. In contrast, this compound, differing only in the placement of a methyl group, serves as a critical negative control in research due to its biological inactivity. This guide provides a comprehensive comparison of their chemical structures, mechanisms of action, and biological effects, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for researchers in cell biology and drug discovery.

Core Differences: Structure and Activity

The primary distinction between Olomoucine and this compound lies in their chemical structures, which directly dictates their biological activity. Both are N-substituted purine derivatives, but the position of the methyl group on the purine ring is the key differentiator.

-

Olomoucine: The methyl group is attached at the N9 position of the purine ring. This specific orientation allows Olomoucine to competitively bind to the ATP-binding pocket of several cyclin-dependent kinases.

-

This compound: The methyl group is shifted to the N7 position of the purine ring. This seemingly minor structural alteration is sufficient to disrupt the molecule's ability to fit into the ATP-binding pocket of CDKs, rendering it biologically inactive.[1]

This structural variance is the reason this compound is frequently utilized as a negative control in experiments investigating the effects of Olomoucine, ensuring that any observed cellular changes are a direct result of CDK inhibition by Olomoucine and not due to off-target effects of the chemical scaffold.[1]

Mechanism of Action: Competitive ATP Inhibition

Olomoucine functions as an ATP-competitive inhibitor of a range of cyclin-dependent kinases.[2] By mimicking the purine structure of ATP, Olomoucine occupies the nucleotide-binding site on the kinase, thereby preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. This inhibition of CDK activity leads to cell cycle arrest at specific checkpoints, primarily the G1/S and G2/M transitions.[3][4]

The inhibitory effect of Olomoucine is selective for a subset of CDKs. It most potently inhibits CDK1 (also known as Cdc2), CDK2, and CDK5.[2][5] Its activity against other kinases, such as ERK1/MAP kinase, is significantly lower.[2][4] this compound, due to its structural dissimilarity in the critical binding region, does not exhibit significant inhibitory activity against these kinases at comparable concentrations.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olomoucine against various cyclin-dependent kinases. This compound is consistently reported to be inactive and is used as a negative control; therefore, specific IC50 values are generally not available as they are well above the effective concentrations of Olomoucine.

| Target Kinase | Olomoucine IC50 (µM) | This compound Activity |

| CDK1/cyclin B | 7 | Inactive |

| CDK2/cyclin A | 7 | Inactive |

| CDK2/cyclin E | 7 | Inactive |

| CDK5/p35 | 3 | Inactive |

| ERK1/MAPK | 25 | Not reported |

Data compiled from multiple sources.[2]

Cellular Effects: Cell Cycle Arrest and Signaling Pathways

The inhibition of key CDKs by Olomoucine leads to distinct cellular outcomes, most notably cell cycle arrest at the G1/S and G2/M checkpoints.

G1/S Phase Arrest

The transition from the G1 to the S phase is a critical point in the cell cycle, regulated by the activity of CDK2/cyclin E and CDK4/cyclin D complexes. These complexes phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.

Olomoucine inhibits CDK2, preventing the phosphorylation of pRb.[6] This maintains pRb in its active, hypophosphorylated state, bound to E2F, thereby blocking entry into the S phase. Furthermore, in some cell types, the inhibition of CDKs can lead to the stabilization and activation of the tumor suppressor protein p53.[7][8] Activated p53 can then induce the expression of the CDK inhibitor p21, which further reinforces the G1 arrest by inhibiting CDK2/cyclin E complexes.[9]

G2/M Phase Arrest

The entry into mitosis (M phase) is controlled by the activation of the CDK1/cyclin B complex. Olomoucine's inhibition of CDK1 prevents the phosphorylation of numerous substrates required for mitotic entry, such as lamins and histone H1. This leads to an accumulation of cells in the G2 phase of the cell cycle.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of Olomoucine for a specific CDK.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Kinase-specific substrate (e.g., Histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Olomoucine and this compound dissolved in DMSO

-

Phosphocellulose paper

-

Phosphoric acid wash buffer (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Olomoucine and this compound in kinase reaction buffer. Include a DMSO-only control.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the specific CDK/cyclin complex, and the substrate.

-

Add the diluted inhibitor (Olomoucine or this compound) or DMSO to the respective tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of a cell population treated with Olomoucine using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cultured cells

-

Olomoucine and this compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Olomoucine, this compound, or a DMSO vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Use appropriate software to analyze the flow cytometry data and generate DNA content histograms to visualize the cell cycle distribution.

Conclusion

References

- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. benchchem.com [benchchem.com]

- 7. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Unraveling the Inertia: A Technical Guide to the Mechanism of Inaction of Iso-Olomoucine as a CDK Inhibitor

For Immediate Release

A Deep Dive into the Molecular Basis of Iso-Olomoucine's Failure to Inhibit Cyclin-Dependent Kinases, Offering Insights for Kinase Inhibitor Design.

This technical guide provides an in-depth analysis of the mechanism behind the biological inactivity of this compound as an inhibitor of cyclin-dependent kinases (CDKs). While its structural isomer, olomoucine (B1683950), exhibits well-characterized inhibitory activity against several CDKs, this compound is consistently utilized as a negative control in research due to its lack of efficacy.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the structural and molecular underpinnings of this disparity, supported by comparative data and detailed experimental methodologies.

Executive Summary

This compound, a purine (B94841) analogue, fails to significantly inhibit CDK activity, with reported IC50 values exceeding 1 mM for kinases such as Cdk5.[3] This contrasts sharply with its active isomer, olomoucine, which demonstrates inhibitory concentrations in the micromolar range against several key cell cycle regulators, including CDK1, CDK2, and CDK5.[4][5] The core of this compound's inaction lies in the critical positioning of its methyl group. In this compound, the methyl group is at the N7 position of the purine ring, whereas in the active olomoucine, it is at the N9 position. This seemingly minor structural alteration is hypothesized to disrupt the specific hydrogen bonding and hydrophobic interactions essential for effective binding within the ATP-binding pocket of CDKs. While a co-crystal structure of this compound with a CDK is not available, analysis of the olomoucine-CDK2 complex reveals the precise orientation required for inhibition, an orientation that this compound is unable to achieve.

Comparative Analysis of CDK Inhibition

The differential activity of olomoucine and this compound is starkly evident in their half-maximal inhibitory concentrations (IC50) against various CDKs.

| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK5/p35 (IC50) | ERK1/p44 MAPK (IC50) |

| Olomoucine | 7 µM | 7 µM | 7 µM | 3 µM | 25 µM |

| This compound | > 100 µM (inferred) | > 100 µM (inferred) | > 100 µM (inferred) | ≥ 1 mM | Not Reported |

Table 1: Comparative IC50 values of Olomoucine and this compound against various kinases. The high IC50 value for this compound against Cdk5 and its consistent use as a negative control suggest its inhibitory activity against other CDKs is also negligible.

The Structural Basis for this compound's Inactivity

The key to understanding this compound's lack of CDK inhibition lies in the structural differences between it and its active isomer, olomoucine, and how these differences affect their interaction with the ATP-binding pocket of CDKs.

The Critical Role of N9 Substitution in Olomoucine

X-ray crystallography studies of olomoucine in complex with CDK2 have revealed the precise binding mode of the active inhibitor. The purine core of olomoucine binds in the adenine (B156593) pocket, but in a distinct orientation from ATP. Crucially, the substituents at the C2, N6, and N9 positions play vital roles in establishing the necessary interactions for inhibition. The methyl group at the N9 position of olomoucine is critical for its inhibitory activity.

The Detrimental Impact of N7 Substitution in this compound

In this compound, the methyl group is shifted to the N7 position of the purine ring. This seemingly subtle change is predicted to have a profound impact on the molecule's ability to bind effectively to the CDK active site. Structure-activity relationship studies of purine-based inhibitors have consistently highlighted the importance of the substitution pattern on the purine ring for kinase inhibition.

The N7-methylation in this compound likely introduces steric hindrance that prevents the purine ring from adopting the necessary orientation within the ATP-binding pocket. This incorrect positioning would disrupt the key hydrogen bonds between the purine's nitrogens and the backbone of the hinge region of the kinase, which are crucial for anchoring active inhibitors. Furthermore, the altered orientation may lead to unfavorable steric clashes and a loss of the specific hydrophobic interactions that contribute to the binding affinity of olomoucine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CDK inhibitors like olomoucine and this compound.

In Vitro CDK Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for determining the IC50 value of a test compound against a specific CDK.

Objective: To quantify the inhibitory effect of a compound on the kinase activity of a CDK/cyclin complex.

Materials:

-

Purified recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (olomoucine, this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the CDK/cyclin complex, and Histone H1.

-

Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C. The reaction should be in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone (B3395972) and let them air dry.

-

Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of a CDK-Inhibitor Complex

This protocol outlines the general steps for determining the three-dimensional structure of a CDK in complex with an inhibitor.

Objective: To visualize the binding mode of an inhibitor within the CDK active site.

Procedure:

-

Protein Expression and Purification: Express and purify the CDK and its corresponding cyclin partner to high homogeneity.

-

Complex Formation: Mix the purified CDK and cyclin to form the active complex.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the CDK/cyclin complex.

-

Co-crystallization or Soaking:

-

Co-crystallization: Add the inhibitor to the protein complex solution before setting up crystallization trials.

-

Soaking: Soak pre-existing crystals of the CDK/cyclin complex in a solution containing the inhibitor.

-

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CDK structure as a search model. Refine the model against the experimental data and build the inhibitor into the electron density map.

-

Structural Analysis: Analyze the refined structure to identify the key interactions between the inhibitor and the protein.

Computational Modeling of Ligand-Protein Interactions

This protocol describes a general workflow for in silico docking and molecular dynamics simulation to predict the binding mode and affinity of a ligand to a protein.

Objective: To computationally predict and analyze the interaction of a small molecule with the active site of a protein.

Procedure:

-

System Preparation:

-

Protein: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing the energy.

-

Ligand: Generate the 3D structure of the ligand and assign appropriate atom types and charges.

-

-

Molecular Docking:

-

Define the binding site on the protein.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the defined binding site.

-

Score and rank the predicted poses based on a scoring function that estimates the binding affinity.

-

-

Molecular Dynamics (MD) Simulation:

-

Select the most promising docked pose and use it as the starting point for an MD simulation.

-

Solvate the protein-ligand complex in a water box with appropriate ions.

-

Perform an MD simulation to assess the stability of the protein-ligand complex over time and to analyze the dynamic interactions between the ligand and the protein.

-

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand from the MD simulation trajectories.

Conclusion

References

- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclin-Dependent Kinase (cdk) Inhibitors, Olomoucine and Roscovitine, Alter the Expression of a Molluscan Circadian Pacemaker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Iso-Olomoucine: A Comprehensive Technical Guide to its Role as an Inactive Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of kinase inhibitor research, the use of appropriate controls is paramount to validate experimental findings and ensure the specificity of an active compound. Iso-olomoucine serves as a critical negative control for its structural isomer, olomoucine (B1683950), a first-generation inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth analysis of why this compound is considered an inactive control, supported by comparative data, structural insights, and detailed experimental protocols.

Structural Distinction: The Basis of Inactivity

Olomoucine and this compound are constitutional isomers, sharing the same molecular formula (C₁₅H₁₈N₆O) but differing in the arrangement of their atoms. This subtle distinction in their chemical architecture is the primary reason for their dramatically different biological activities. Olomoucine is a 9-substituted purine (B94841), while this compound is a 7-substituted purine. This seemingly minor shift in the placement of the methyl group on the purine ring has profound implications for the molecule's ability to interact with the ATP-binding pocket of CDKs.

Caption: Chemical structures of Olomoucine and this compound.

Comparative Inhibitory Activity: A Quantitative Analysis

The most compelling evidence for this compound's inactivity comes from a direct comparison of the half-maximal inhibitory concentrations (IC50) of the two isomers against various CDKs. Olomoucine exhibits inhibitory activity in the low micromolar range for several key CDKs, whereas this compound is largely ineffective, with IC50 values orders of magnitude higher.

Inhibitory Profile of Olomoucine

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin A | 7 |

| CDK2/cyclin E | 7 |

| CDK5/p35 | 3 |

| ERK1/p44 MAPK | 25 |

Data sourced from multiple publications, including MedchemExpress and Cayman Chemical product information.

Olomoucine vs. This compound: A Head-to-Head Comparison

| Compound | Target Kinase | IC50 |

| Olomoucine | CDK5/p35 | 3 µM |

| This compound | CDK5 | ≥ 1000 µM (1 mM)[1] |

This stark contrast in IC50 values—micromolar for olomoucine versus millimolar for this compound—quantitatively demonstrates the latter's lack of significant inhibitory activity against CDKs.

The Structural Basis for Differential CDK Inhibition

Olomoucine functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of substrate proteins. The efficacy of this inhibition is dependent on specific hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the active site.

The structural arrangement of olomoucine allows its purine ring to mimic the adenine (B156593) base of ATP and form critical hydrogen bonds with the hinge region of the kinase. The N6-benzyl and C2-hydroxyethyl substituents occupy adjacent hydrophobic pockets, further stabilizing the interaction.

In contrast, the altered position of the methyl group in this compound disrupts the geometry of the molecule. This prevents it from fitting correctly into the ATP-binding pocket and forming the necessary stabilizing interactions. The result is a significantly reduced binding affinity and, consequently, a lack of inhibitory activity.

Caption: Competitive inhibition of CDKs by Olomoucine.

Experimental Protocols: Utilizing this compound as a Negative Control

The following protocols outline how this compound is employed as a negative control to validate the specific effects of olomoucine in both biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of a test compound (e.g., olomoucine) against a specific CDK, using this compound as a negative control.

Materials:

-

Purified recombinant CDK/cyclin enzyme

-

Kinase substrate (e.g., histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Olomoucine and this compound stock solutions (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of olomoucine and a high-concentration solution of this compound (e.g., 100 µM). A DMSO-only control is also included.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin enzyme, and either the test compound, this compound, or DMSO.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 for olomoucine. The this compound-treated sample should show no significant inhibition compared to the DMSO control.

References

Iso-Olomoucine: A Technical Guide to its Biological Activity and Inactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-Olomoucine, a purine (B94841) derivative, is widely recognized in the scientific community as the stereoisomer of olomoucine (B1683950). While olomoucine has been extensively studied as a first-generation inhibitor of cyclin-dependent kinases (CDKs), this compound is frequently utilized as a negative control in research due to its general lack of inhibitory activity against these key cell cycle regulators. This technical guide provides a comprehensive overview of the known biological activities, or lack thereof, of this compound. It presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to offer a thorough understanding of this compound for research and drug development professionals.

While largely inert in CDK-mediated processes, recent findings have unveiled a specific biological target for this compound, challenging its classification as a purely inactive compound and highlighting the importance of comprehensive profiling.

Data Presentation

The following tables summarize the quantitative data available for this compound, primarily in comparison to its active stereoisomer, olomoucine.

Table 1: Kinase Inhibitory Activity

| Kinase Target | This compound IC50 (µM) | Olomoucine IC50 (µM) | Reference(s) |

| Cdk5/p35 | ≥ 1000 | 3 | [1][2] |

| Cdk1/cyclin B | Data not available | 7 | [2][3][4][5] |

| Cdk2/cyclin A | Data not available | 7 | [2][3][4][5] |

| Cdk2/cyclin E | Data not available | 7 | [2][3][4][5] |

| ERK1/p44 MAPK | Data not available | 25 | [2][3][4] |

| Cdk4/cyclin D1 | Data not available | > 1000 | [2] |

| Cdk6/cyclin D3 | Data not available | > 150 | [2] |

Table 2: Cellular Activity

In cell-based assays, this compound has been shown to be inactive in processes where olomoucine demonstrates clear effects, such as the inhibition of cell proliferation and nitric oxide (NO) production in macrophages. However, a notable exception is its ability to inhibit the dopamine (B1211576) transporter (DAT).

| Cellular Process | Cell Line | This compound Effect | Olomoucine Effect | Concentration (µM) | Reference(s) |

| Cell Proliferation | RAW264.7 Macrophages | No effect | Inhibition | 100 (this compound), 75 (olomoucine) | [6] |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | No effect | Inhibition | 75 | [6] |

| G1 Phase Arrest | Human Fibroblasts | No effect | Induces G1 arrest | Not specified | [7] |

| Dopamine Transporter (DAT) Activity | Rat Dorsal Striatal Synaptosomes | Inhibition (IC50 ~37 µM) | Inhibition (IC50 ~37 µM) | ~37 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the IC50 of a compound against a specific kinase. This methodology is applicable to the kinase inhibition data presented for olomoucine.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., olomoucine, this compound) against a specific protein kinase.

Materials:

-

Purified active kinase (e.g., Cdk5/p35)

-

Specific peptide or protein substrate (e.g., Histone H1)

-

ATP (Adenosine triphosphate), including [γ-³²P]ATP for radiometric assays

-

Test compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well assay plates

-

Phosphocellulose paper or filter plates (for radiometric assays)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Test compound dilution (or DMSO for control)

-

Substrate solution

-

Kinase solution

-

-

Initiation of Reaction: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Termination of Reaction:

-

Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/filter. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

-

-

Data Acquisition:

-

Radiometric Assay: Measure the radioactivity on the filters using a scintillation counter.

-

Luminescence-based Assay: Measure the luminescent signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay in Synaptosomes

This protocol details the methodology used to demonstrate the inhibitory effect of this compound on the dopamine transporter.

Objective: To measure the inhibition of [³H]dopamine uptake into rat striatal synaptosomes by a test compound.

Materials:

-

Rat dorsal striatum tissue

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer-HEPES buffer

-

[³H]dopamine

-

Test compound (this compound, olomoucine)

-

Cocaine (for determining non-specific uptake)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat dorsal striatum tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound (or vehicle) for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine.

-

Allow the uptake to proceed for a short period (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

-

To determine non-specific uptake, run parallel assays in the presence of a high concentration of cocaine.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake from the total uptake to obtain the specific uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Protocol 3: Cell Viability (MTS) Assay

This protocol describes the method used to assess the effect of this compound on cell proliferation, where it was found to be inactive.

Objective: To determine the effect of a test compound on the viability and proliferation of cultured cells.

Materials:

-

RAW264.7 macrophage cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound, olomoucine)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 100 µM this compound, 75 µM olomoucine) or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS into a soluble formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

Conclusion

This compound serves as a valuable tool in cell biology and pharmacology, primarily as a negative control for studies involving its stereoisomer, olomoucine. Its established lack of significant inhibitory activity against Cdk5 and its inability to induce cell cycle arrest or inhibit pro-inflammatory responses in cellular models, in stark contrast to olomoucine, solidify its utility in discerning CDK-dependent effects.

However, the characterization of this compound as "inactive" is not universally applicable. The discovery that it inhibits the dopamine transporter with a potency comparable to olomoucine reveals a specific biological activity. This finding underscores a critical principle in pharmacology: the activity of a compound is context-dependent, and a lack of activity against one target or in one pathway does not preclude activity elsewhere.

For researchers, this duality is important. While this compound can be confidently used as a negative control in studies focused on the canonical CDK-inhibitory effects of olomoucine, its potential to modulate dopaminergic signaling must be considered in experimental designs, particularly in neuroscience research. Future studies involving broad kinase screening and off-target profiling of this compound would be invaluable to the scientific community, providing a more complete picture of its biological interaction landscape.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Isomer: A Technical Guide to the Discovery and Initial Characterization of Iso-Olomoucine

Introduction

In the landscape of cell cycle research and drug discovery, the purine (B94841) analogue Olomoucine emerged as a first-generation inhibitor of cyclin-dependent kinases (CDKs), enzymes fundamental to the regulation of cellular proliferation. The discovery of Olomoucine was accompanied by the synthesis and characterization of its structural isomer, Iso-Olomoucine. While chemically similar, this compound was identified as the biologically inactive counterpart to Olomoucine, rendering it an indispensable tool for researchers as a negative control in experiments. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of this compound, highlighting its properties and the experimental methodologies used to establish its role in CDK research.

Discovery and Rationale for Synthesis

The quest for small molecule inhibitors of CDKs in the early 1990s led to the investigation of various purine derivatives, owing to their structural resemblance to the adenosine (B11128) moiety of ATP. A seminal 1994 study by Veselý et al. described the synthesis and characterization of a series of N6,2,9-trisubstituted adenines, which resulted in the identification of Olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) as a potent inhibitor of several key CDKs.[1]

In parallel, its isomer, this compound (2-{[6-(benzylamino)-7-methyl-7H-purin-2-yl]amino}ethan-1-ol), was synthesized. The rationale for the synthesis of this compound was rooted in the need for a structurally analogous compound that lacked the specific inhibitory activity of Olomoucine. Such a molecule is crucial for distinguishing the specific effects of CDK inhibition from any potential off-target or non-specific effects of the chemical scaffold itself.

Physicochemical Properties and Synthesis

This compound is a solid powder with the chemical formula C₁₅H₁₈N₆O and a molecular weight of 298.34 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101622-50-8 |

| Molecular Formula | C₁₅H₁₈N₆O |

| Molecular Weight | 298.34 |

| Appearance | Solid Powder |

| Purity | ≥98% |

Data sourced from Xcess Biosciences.[2]

Synthesis of this compound

The synthesis of this compound, as inferred from the procedures for related purine derivatives, involves a multi-step process. A detailed, step-by-step protocol is provided below based on established methodologies for the synthesis of substituted purines.

Initial Characterization: Assessing Biological Inactivity

The primary characterization of this compound focused on its inability to inhibit the kinase activity of CDKs, in stark contrast to its active isomer, Olomoucine. This was primarily determined through in vitro kinase assays.

Cyclin-Dependent Kinase Inhibition Profile

Kinase inhibition assays are fundamental to determining the potency and selectivity of a compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays. While Olomoucine exhibits significant inhibitory activity against several CDKs, this compound is largely inactive.

Table 2: Comparative IC50 Values of Olomoucine and this compound Against Cyclin-Dependent Kinases

| Cyclin-Dependent Kinase | Olomoucine IC50 (µM) | This compound IC50 (µM) |

| CDK1/cyclin B | 7 | > 1000 (inferred) |

| CDK2/cyclin A | 7 | > 1000 (inferred) |

| CDK2/cyclin E | 7 | > 1000 (inferred) |

| CDK5/p35 | 3 | ≥ 1000[2] |

| ERK1/MAPK | 25 | > 1000 (inferred) |

Olomoucine IC50 values are from Veselý et al., 1994.[1] this compound IC50 value for Cdk5 is from Xcess Biosciences.Other this compound values are inferred from its established role as an inactive control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the initial characterization of this compound.

In Vitro CDK Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK.

Objective: To determine the IC50 value of this compound against a specific CDK.

Materials:

-

Purified active CDK/cyclin complex (e.g., CDK5/p35)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)

-

This compound and Olomoucine (as a positive control) dissolved in DMSO

-

Phosphocellulose paper

-

Phosphoric acid solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and Olomoucine in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the substrate (Histone H1).

-

Add the diluted inhibitor (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of a compound on the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Objective: To determine if this compound induces cell cycle arrest.

Materials:

-

Human cell line (e.g., HeLa or HL-60)

-

Complete cell culture medium

-

This compound and Olomoucine dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, Olomoucine (positive control), or DMSO (vehicle control) for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Objective: To determine if this compound induces apoptosis.

Materials:

-

Human cell line (e.g., Jurkat)

-

Complete cell culture medium

-

This compound and Olomoucine dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound, Olomoucine, or DMSO as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V and PI negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).

Visualizations of Key Pathways and Workflows

To further elucidate the context and experimental design for the characterization of this compound, the following diagrams are provided.

Caption: Comparative mechanism of action of Olomoucine and this compound.

Caption: General experimental workflow for the characterization of this compound.

Caption: Simplified cell cycle signaling pathway indicating the targets of Olomoucine.

Conclusion

The discovery and characterization of this compound represent a critical, albeit often overlooked, aspect of the development of CDK inhibitors. Its establishment as a biologically inactive isomer of Olomoucine has provided the scientific community with an essential tool for validating the specific effects of CDK inhibition in cellular and biochemical assays. The stark contrast in the biological activity between Olomoucine and this compound, despite their structural similarity, underscores the high degree of specificity required for kinase inhibition. This technical guide has summarized the key data and experimental protocols that form the basis of our understanding of this compound, solidifying its role as a cornerstone negative control in cell cycle research.

References

Iso-Olomoucine: A Technical Guide for Cell Cycle Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-Olomoucine is a purine (B94841) derivative that has garnered attention in cell cycle research as a cyclin-dependent kinase (CDK) inhibitor. Although it is structurally related to the more potent CDK inhibitors olomoucine (B1683950) and roscovitine (B1683857), this compound is often utilized as a negative control in experiments due to its significantly lower inhibitory activity against key cell cycle CDKs.[1][2] However, its specific inhibitory profile and effects on cellular processes make it a valuable tool for dissecting the intricate mechanisms of cell cycle regulation and for validating the on-target effects of more potent CDK inhibitors. This technical guide provides an in-depth overview of this compound's role in cell cycle research, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Concepts: Mechanism of Action

This compound, like its analogs, functions as an ATP-competitive inhibitor of CDKs.[3] CDKs are a family of serine/threonine kinases that form active heterodimeric complexes with their regulatory subunits, cyclins. These complexes are fundamental drivers of the cell cycle, phosphorylating a multitude of substrate proteins to orchestrate the progression through the distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).

By binding to the ATP-binding pocket of CDKs, this compound prevents the transfer of a phosphate (B84403) group from ATP to the target substrate, thereby inhibiting the kinase activity of the CDK/cyclin complex. This inhibition leads to a failure to phosphorylate key proteins required for cell cycle transitions, ultimately resulting in cell cycle arrest at specific checkpoints.[4] While this compound is a weak inhibitor of the primary cell cycle CDKs, its activity against other kinases and its use as a comparative tool are of significant interest.[1]

Data Presentation: Inhibitory Activity of this compound and Related Compounds

The following tables summarize the quantitative data on the inhibitory activity of this compound and its more potent analogs, olomoucine and olomoucine II, against various cyclin-dependent kinases. This data is crucial for designing experiments and interpreting results in cell cycle studies.

Table 1: IC50 Values of Olomoucine and this compound against CDKs

| Compound | Target Kinase | IC50 (µM) | Reference |

| Olomoucine | CDC2/cyclin B | 7 | |

| CDK2/cyclin A | 7 | ||

| CDK2/cyclin E | 7 | ||

| CDK5/p35 | 3 | ||

| ERK1/p44 MAPK | 25 | ||

| This compound | CDK5 | ≥ 1000 |

Table 2: IC50 Values of Olomoucine II against CDKs

| Compound | Target Kinase | IC50 (µM) | Reference |

| Olomoucine II | CDK1/cyclin B | 7.6 | |

| CDK2/cyclin E | 0.1 | ||

| CDK4/cyclin D1 | 19.8 | ||

| CDK7/cyclin H | 0.45 | ||

| CDK9/cyclin T1 | 0.06 |

Table 3: Cellular Effects of Olomoucine

| Cell Line | Effect | EC50 (µM) | Reference |

| KB 3-1 | Growth Inhibition | 45 | |

| MDA-MB-231 | Growth Inhibition | 75 | |

| Evsa-T | Growth Inhibition | 85 | |

| A431 | Growth Inhibition (GI50) | 16.6 | |

| A549 | Cytotoxicity (IC50) | 130 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in cell cycle research involving CDK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.

Materials:

-

Purified active CDK/cyclin complex

-

Specific peptide or protein substrate (e.g., Histone H1 for CDK1/cyclin B)

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

This compound (or other inhibitors) at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO as a vehicle control).

-

Add 2 µl of the purified CDK/cyclin enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl solution)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate at 37°C for 4 hours in a CO2 incubator.

-

Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate at 37°C for another 4 hours.

-

Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in response to treatment with this compound.

Materials:

-

Cultured cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of cold 70% ethanol dropwise while vortexing gently.

-

Incubate the fixed cells on ice for at least 2 hours or overnight at 4°C.

-

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes, protected from light.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Cell cycle progression regulated by CDKs and the inhibitory points of this compound.

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

Conclusion

This compound serves as an important, albeit weak, tool in the armamentarium of cell cycle researchers. Its primary utility lies in its role as a negative control to validate the specificity of more potent CDK inhibitors and to probe the nuances of CDK-dependent and -independent cellular processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in experimental designs, contributing to a deeper understanding of cell cycle regulation and the development of novel therapeutic strategies targeting this fundamental biological process.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Use of Inactive Analogs in Kinase Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the fundamental principles and applications of inactive analogs in the field of protein kinase research. We will explore their role in ensuring experimental rigor, enhancing inhibitor selectivity, and validating research findings. Detailed experimental protocols, data presentation standards, and visual workflows are provided to equip researchers with the necessary knowledge to effectively integrate these critical tools into their studies.

Chapter 1: The Core Principle: Targeting Inactive Kinase Conformations

Protein kinases are dynamic enzymes that exist in multiple conformational states, primarily distinguished as "active" or "inactive". The active conformation is competent to bind ATP and phosphorylate substrates, while inactive conformations are not.[1] A key structural element governing this transition is the Asp-Phe-Gly (DFG) motif at the start of the activation loop.

-

Active "DFG-in" state: The aspartate residue of the DFG motif points into the ATP-binding site, coordinating the magnesium ions essential for catalysis. This conformation is highly conserved across the kinome, making it challenging to design selective inhibitors that only target this state.[2][3]

-

Inactive "DFG-out" state: The DFG motif flips by nearly 180°, causing the phenylalanine residue to occupy the ATP-binding site while the aspartate points outward.[4][5] This movement creates a new hydrophobic pocket adjacent to the ATP site.

This structural difference is exploited by different classes of ATP-competitive inhibitors:

-

Type I Inhibitors: Bind to the active "DFG-in" conformation. Due to the high conservation of this state, these inhibitors are often less selective.

-

Type II Inhibitors: Bind to and stabilize the inactive "DFG-out" conformation, utilizing the additional hydrophobic pocket. As inactive states are more structurally diverse among kinases, targeting them offers a powerful strategy for achieving high inhibitor selectivity.

An "inactive analog" in kinase research typically refers to a molecule that is structurally very similar to a potent kinase inhibitor but has been modified to abolish its inhibitory activity. This is often achieved by removing or altering a chemical group essential for binding to the target kinase. Its primary role is to serve as a negative control.

Caption: Kinase conformational states and inhibitor binding preferences.

Chapter 2: The Inactive Analog as a Critical Negative Control

A fundamental challenge in kinase inhibitor research is ensuring that an observed biological effect is a direct result of inhibiting the intended target kinase, rather than an "off-target" effect or a non-specific consequence of the compound's chemical properties. The inactive analog is the gold standard tool for addressing this challenge.

By synthesizing an analog that is nearly identical to the active inhibitor but lacks affinity for the target kinase, researchers can dissect on-target from off-target phenomena. If a cellular process is affected by the active inhibitor but not by the same concentration of the inactive analog, it provides strong evidence that the effect is mediated through the target kinase.

Caption: Logical workflow for using an inactive analog to validate on-target effects.

Chapter 3: Experimental Methodologies

A variety of biochemical and cellular assays are used to characterize active inhibitors and confirm the inertness of their inactive analogs.

Biochemical Kinase Activity Assays

These assays measure the catalytic function of a kinase by quantifying the amount of phosphorylated substrate or the consumption of ATP. Luminescence-based assays like ADP-Glo™ are widely used for their sensitivity and high-throughput compatibility.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a serial dilution of the active inhibitor and the inactive analog in DMSO. Further dilute the compounds in the appropriate kinase assay buffer. The final DMSO concentration should typically not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the diluted compounds or a vehicle control (e.g., buffer with DMSO) to the wells of a white, opaque 384-well assay plate.

-

Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution (containing the purified target kinase and its specific peptide substrate) to each well and pre-incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. Incubate for 60 minutes at 30°C.

-

Reaction Termination & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal proportional to kinase activity. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Chemoproteomics for Target and Selectivity Profiling

Chemoproteomics, particularly using "kinobeads," is a powerful method to assess inhibitor selectivity across the expressed kinome and to identify novel targets. This technique uses immobilized kinase inhibitors (affinity reagents) to capture kinases from a cell lysate.

Experimental Protocol: Kinobeads Pulldown Workflow

-

Affinity Matrix Preparation: Synthesize the active inhibitor and the inactive analog with a chemical linker that allows for their immobilization onto beads (e.g., sepharose).

-

Cell Lysate Preparation: Grow and harvest cells, then lyse them under native conditions to preserve protein complexes and kinase activity.

-

Affinity Enrichment: Incubate the cell lysate with the kinobeads (beads with the immobilized active compound) and a control matrix (beads with the inactive analog or empty beads). Kinases that bind to the immobilized inhibitor will be captured.

-

Competition (Optional but Recommended): In parallel experiments, pre-incubate the lysate with a soluble version of the inhibitor before adding the kinobeads. On-target proteins will bind the soluble inhibitor and will therefore not be captured by the beads.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

-

Data Analysis: Compare the proteins captured by the active matrix versus the control matrix and in the presence/absence of the soluble competitor to identify specific, high-affinity targets of the inhibitor.

References

- 1. Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Iso-Olomoucine: A Technical Guide for Studying CDK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle, transcription, and other fundamental cellular processes. The dysregulation of CDK activity is a hallmark of numerous cancers, making them a key target for therapeutic intervention. Iso-Olomoucine is a purine (B94841) derivative and a structural isomer of Olomoucine. While Olomoucine acts as an ATP-competitive inhibitor of several CDKs, this compound is largely inactive, making it an ideal negative control for in vitro and in-cell experiments aimed at elucidating the specific effects of CDK inhibition. This technical guide provides an in-depth overview of this compound as a tool for studying CDK signaling pathways, including its mechanism of action, comparative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of utilizing this compound is understanding its lack of significant inhibitory activity compared to its active isomer, Olomoucine. This stark difference in potency allows researchers to confidently attribute observed cellular effects to the specific inhibition of CDKs by Olomoucine, with this compound serving to control for off-target or non-specific effects of the chemical scaffold.

| Compound | Target Kinase | IC50 (µM) |

| Olomoucine | CDC2/cyclin B | 7[1][2][3] |

| Cdk2/cyclin A | 7[1][2] | |

| Cdk2/cyclin E | 7 | |

| CDK5/p35 | 3 | |

| ERK1/p44 MAP kinase | 25 | |

| This compound | Cdk5 | ≥ 1000 |

Signaling Pathways

CDK-Mediated G1/S Transition

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of CDK2 and CDK4/6. Olomoucine primarily targets CDK1 (CDC2) and CDK2. The following diagram illustrates the simplified signaling pathway leading to the G1/S transition and where Olomoucine and this compound act.

Caption: Simplified CDK signaling pathway for G1/S transition and the inhibitory action of Olomoucine.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method to determine the IC50 value of Olomoucine against a specific CDK, using this compound as a negative control. This assay can be adapted for various detection methods, such as luminescence-based (e.g., ADP-Glo™) or radiometric assays.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Kinase substrate (e.g., Histone H1)

-

Olomoucine and this compound stock solutions (e.g., 10 mM in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of Olomoucine and this compound in kinase assay buffer. Dispense into a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

-

Enzyme Addition: Dilute the CDK/cyclin enzyme in kinase assay buffer to the desired concentration. Add the enzyme solution to each well of the plate.

-

Inhibitor Binding: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the kinases.

-

Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. Add this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Signal Detection (ADP-Glo™ Example):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation

This protocol is designed to assess the effect of Olomoucine on the phosphorylation of Rb, a key downstream substrate of CDK2, in cultured cells. This compound is used as a negative control.

Materials:

-

Cultured cells (e.g., a cancer cell line with intact Rb)

-

Olomoucine and this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Rb (e.g., Ser780 or Ser807/811)

-

Mouse anti-total Rb

-

Mouse or rabbit anti-loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to attach and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of Olomoucine, this compound, or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rb signal to the total Rb signal and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the effects of Olomoucine on cell cycle distribution. This compound is used as a negative control to demonstrate that any observed cell cycle arrest is due to specific CDK inhibition.

Materials:

-

Cultured cells

-

Olomoucine and this compound

-

Cell culture medium and supplements

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates.

-

Treat the cells with Olomoucine, this compound, or DMSO for the desired time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use Trypsin-EDTA to detach them.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a CDK inhibitor on cell proliferation and cell cycle progression, using an inactive analog as a negative control.

Caption: A typical experimental workflow for studying CDK inhibitors using an inactive control.

Conclusion

This compound serves as an indispensable tool for researchers studying CDK signaling pathways. Its structural similarity to the active CDK inhibitor Olomoucine, combined with its lack of significant biological activity, allows for rigorous experimental design. By using this compound as a negative control, scientists can confidently dissect the specific roles of CDKs in cell cycle progression, proliferation, and other cellular processes, thereby advancing our understanding of these critical enzymes and aiding in the development of novel therapeutics.

References

Methodological & Application

How to use Iso-Olomoucine as a negative control in experiments

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction